4-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide is a complex organic compound characterized by its chromene core and various functional groups, including a sulfonyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the construction of the chromene core. Key steps may include:
Formation of the chromene ring through a cyclization reaction.
Introduction of the sulfonyl group via a sulfonation reaction.
Attachment of the piperazine ring through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the chromene core to its oxidized form.
Reduction: Reduction of functional groups, such as the sulfonyl group.
Substitution: Replacement of substituents on the chromene ring or piperazine ring.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions might involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions could employ nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation can yield various oxidized chromene derivatives.
Reduction can produce reduced forms of the compound.
Substitution reactions can lead to a range of substituted chromene and piperazine derivatives.
Scientific Research Applications
Biology: It has been studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its effects on various biological targets.
Medicine: The compound's potential therapeutic applications are being investigated, particularly in the treatment of diseases such as tuberculosis and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of more complex molecules, contributing to the development of new materials and products.
Mechanism of Action
The mechanism by which 4-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound's interactions.
Comparison with Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives
(R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide
Uniqueness: 4-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide stands out due to its unique combination of chromene core, sulfonyl group, and piperazine ring. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-oxo-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c27-17-15-19(31-18-6-2-1-5-16(17)18)20(28)22-9-4-14-32(29,30)26-12-10-25(11-13-26)21-23-7-3-8-24-21/h1-3,5-8,15H,4,9-14H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCNHMCJCFZGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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